Methyl 4-(1,8-naphthyridin-2-yl)butanoate
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Overview
Description
Methyl 4-(1,8-naphthyridin-2-yl)butanoate is a chemical compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various drugs and research chemicals due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Methyl 4-(1,8-naphthyridin-2-yl)butanoate, can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines often involves the use of water-soluble catalysts to facilitate the synthesis in aqueous environments. For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1,8-naphthyridin-2-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrazine hydrate for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve refluxing in solvents like ethanol or dioxane, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted 1,8-naphthyridines, which can exhibit a range of biological activities. For example, the oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
Methyl 4-(1,8-naphthyridin-2-yl)butanoate has several scientific research applications due to its versatile chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potential therapeutic agent due to its ability to interact with various biological targets. The compound is also used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of Methyl 4-(1,8-naphthyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core can intercalate with DNA, altering its conformation and inhibiting processes like DNA duplication or transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can suppress the growth of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Methyl 4-(1,8-naphthyridin-2-yl)butanoate can be compared with other similar compounds like 2,7-difunctionalized-1,8-naphthyridines, which also exhibit significant biological activities. These compounds include 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and applications.
Properties
IUPAC Name |
methyl 4-(1,8-naphthyridin-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12(16)6-2-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNCLNWBWFGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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